1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one
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Overview
Description
1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of an indole core, a fluorophenoxyethyl group, and a dimethylpropanone moiety
Preparation Methods
The synthesis of 1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Fluorophenoxyethyl Group: The fluorophenoxyethyl group can be introduced through nucleophilic substitution reactions, where a fluorophenol derivative reacts with an appropriate alkylating agent.
Attachment of the Dimethylpropanone Moiety: The final step involves the attachment of the dimethylpropanone moiety to the indole core, which can be achieved through Friedel-Crafts acylation using an appropriate acyl chloride and a Lewis acid catalyst.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethylpropan-1-one can be compared with other similar compounds, such as:
1-[2-(4-fluorophenoxy)ethyl]-4-phenoxypiperidine hydrochloride: This compound shares the fluorophenoxyethyl group but has a different core structure.
1-[2-(4-fluorophenoxy)ethyl]-1H-pyrazol-3-amine: This compound also contains the fluorophenoxyethyl group but features a pyrazole core instead of an indole core.
{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}(1-piperidinyl)methanethione: This compound has a similar indole core but includes a piperidinyl group and a methanethione moiety.
Properties
IUPAC Name |
1-[1-[2-(4-fluorophenoxy)ethyl]indol-3-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO2/c1-21(2,3)20(24)18-14-23(19-7-5-4-6-17(18)19)12-13-25-16-10-8-15(22)9-11-16/h4-11,14H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZRCSAWYRHNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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